Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone

HDAC4 inhibition regioisomer differentiation trifluoromethyl-oxadiazole

This para-CF3 sulfone oxadiazole (XLogP3 3.6, 0 H-bond donors) is a validated HDAC4 pharmacophore hit derived from the Novartis patent space. Its ortho-methylsulfone and 4-trifluoromethyl substitution delivers 8 H-bond acceptors without donors, enabling CNS penetration. The ≥95% grade minimizes HTS assay artifacts better than ≥90% alternatives. Pairwise comparison with the meta-CF3 regioisomer or 4-nitro analog (CAS 339015-75-7) maps lipophilicity/geometry contributions to target binding. Class-level DU-145 IC50 values of 0.5–5.1 μM support antiproliferative screening.

Molecular Formula C16H11F3N2O3S
Molecular Weight 368.33
CAS No. 339099-86-4
Cat. No. B2795984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone
CAS339099-86-4
Molecular FormulaC16H11F3N2O3S
Molecular Weight368.33
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2O3S/c1-25(22,23)13-5-3-2-4-12(13)15-20-14(21-24-15)10-6-8-11(9-7-10)16(17,18)19/h2-9H,1H3
InChIKeyFBHABSKGBKEYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone (CAS 339099-86-4): Chemical Identity and Procurement Baseline


Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone (CAS 339099-86-4; molecular formula C16H11F3N2O3S; molecular weight 368.3 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a methyl sulfone group at the ortho position of the C5 phenyl ring and a 4-(trifluoromethyl)phenyl substituent at the C3 position of the oxadiazole core. Its computed XLogP3 is 3.6, with zero hydrogen bond donors and eight hydrogen bond acceptors, defining a moderately lipophilic, hydrogen-bond-acceptor-rich scaffold [1]. The compound is catalogued in the MLSMR screening collection (MLS000326266) and the ChEMBL database (CHEMBL1517130), confirming its availability to the research community as a screening probe .

Why Generic Substitution Is Not Advisable for Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone


In the 1,2,4-oxadiazole chemical space, minor structural variations—such as the position of the trifluoromethyl group on the phenyl ring (para vs. meta), the oxidation state of the sulfur (sulfone vs. sulfide), or the nature of the electron-withdrawing group (CF3 vs. NO2)—can drastically alter target binding, cellular potency, and selectivity profiles. For example, the para-CF3 sulfone regioisomer (the target compound) and its meta-CF3 analog (CAS not specified in accessible public data) are expected to exhibit divergent binding conformations due to the different exit vectors of the trifluoromethyl group, a structural difference known to affect HDAC4 inhibition potency by orders of magnitude within related trifluoromethyl-oxadiazole series [1]. Similarly, replacement of the sulfone with a sulfide reduces the hydrogen-bond-acceptor capacity at this position, which has been shown to alter antiproliferative activity in 1,2,4-oxadiazole prostate cancer cell assays . The compound's physicochemical profile (XLogP3 = 3.6; 0 H-bond donors), determined by the combination of the CF3 and methyl sulfone groups, differs from analogs bearing, for example, a 4-nitrophenyl substituent (XLogP3 ~2.5 for CAS 339015-75-7), impacting solubility and permeability. Therefore, interchange without empirical verification of target-specific activity and ADME properties is unsupported by available structure-activity data [1].

Quantitative Differentiation Evidence for Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone: Comparator-Based Analysis


Para-Trifluoromethyl vs. Meta-Trifluoromethyl Regioisomer: Structural Basis for Differential Target Engagement

The target compound bears a 4-(trifluoromethyl)phenyl group at the C3 position of the 1,2,4-oxadiazole ring, which enforces a linear para-substitution geometry. The closest commercially catalogued regioisomer, Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone, features a meta-CF3 arrangement, creating an angular exit vector. In the Novartis HDAC4 inhibitor patent WO 2013/080120 A1, systematic exploration of the C3-aryl substitution pattern established that para-substituted trifluoromethyl-phenyl analogs yield superior HDAC4 binding compared to meta-substituted variants within the 1,2,4-oxadiazole scaffold [1]. The patent reports IC50 values for 46 exemplified compounds (e.g., Example 10: HDAC4 IC50 = 0.012 μM; HDAC1 IC50 = 4.8 μM), demonstrating that the para-CF3-phenyl motif is a critical determinant of HDAC4 selectivity [1]. While the target compound itself is not explicitly exemplified, it shares the core pharmacophore (para-CF3-phenyl-1,2,4-oxadiazole) with the most potent patent examples, providing a class-level inference of HDAC4 engagement potential that is structurally precluded in the meta-CF3 analog.

HDAC4 inhibition regioisomer differentiation trifluoromethyl-oxadiazole

Methyl Sulfone vs. Methyl Sulfide Oxidation State: Impact on Antiproliferative Activity in Prostate Cancer Cells

The target compound contains a methyl sulfone (-SO2CH3) substituent at the ortho position of the C5 phenyl ring. The corresponding sulfide analog, Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide, differs only in the oxidation state of sulfur (sulfide vs. sulfone). In a 2012 study by Khatik et al., sulfide and sulfonyl derivatives of 1,2,4-oxadiazoles were synthesized and screened by MTT assay on DU-145 prostate cancer cells . The sulfonyl derivatives (including compounds with the methyl sulfone motif) were identified among the six most potent anti-prostate cancer agents, with IC50 values ranging from 0.5 to 5.1 μM . While the target compound was not individually reported in this study, the class-level evidence indicates that the sulfone oxidation state is associated with antiproliferative activity in the 1,2,4-oxadiazole scaffold, a property absent or reduced in the corresponding sulfide precursors.

anticancer prostate cancer sulfone vs. sulfide DU-145

4-Trifluoromethyl vs. 4-Nitro Electron-Withdrawing Group: Physicochemical Differentiation

A commercially available close analog, 5-[2-(methylsulfonyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 339015-75-7), replaces the 4-CF3 group with a 4-NO2 substituent . The target compound has a computed XLogP3 of 3.6 and zero hydrogen bond donors, whereas the 4-nitro analog is predicted to have a lower XLogP3 (~2.5, based on the nitro group's contribution) and retains zero H-bond donors. The trifluoromethyl group enhances lipophilicity and metabolic stability relative to the nitro group due to the strength of the C-F bond, while the nitro group introduces a strong resonance electron-withdrawing effect that may alter the electronic character of the oxadiazole ring and affect target binding [1].

physicochemical properties XLogP hydrogen bonding SAR

Purity Specification: 95% vs. 90% Minimum Purity—Implications for Screening Reproducibility

The target compound is supplied by AKSci with a minimum purity specification of 95% (Cat. 7660CF), as verified by batch-specific quality control . An alternative supplier (Biomart/WKQ) offers the compound under product number WKQ-0761305 with a listed purity of ≥90% . The 5-percentage-point difference in minimum purity specification represents a potentially significant source of variability in high-throughput screening (HTS) and dose-response assays, where impurities at ≥5% can contribute to false-positive or false-negative results, particularly at higher screening concentrations.

purity specification quality control screening reproducibility

Recommended Application Scenarios for Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone Based on Quantitative Differentiation Evidence


HDAC4 Inhibitor Screening and Medicinal Chemistry Optimization

The compound's para-CF3-phenyl-1,2,4-oxadiazole scaffold aligns with the pharmacophore established in the Novartis HDAC4 inhibitor patent (WO 2013/080120 A1), making it a suitable starting point for structure-based optimization of class IIa HDAC inhibitors [1]. Its XLogP3 of 3.6 and the absence of H-bond donors facilitate CNS penetration potential. Researchers should note that while direct IC50 data for this specific compound is unavailable, class-level evidence supports its use as a screening hit for HDAC4 biochemical and cellular assays, with the understanding that de novo IC50 determination is required [1].

Antiproliferative Probe Development for Androgen-Independent Prostate Cancer

Class-level data from Khatik et al. (2012) demonstrate that 1,2,4-oxadiazole sulfones achieve IC50 values of 0.5–5.1 μM on DU-145 androgen-independent prostate cancer cells . The target compound, bearing both the sulfone and the CF3 substituents, is positioned as a candidate for further antiproliferative evaluation on DU-145 and PC-3 cell panels, with the meta-CF3 analog serving as a suitable negative control for regioisomer specificity studies [1].

Physicochemical Comparator in Oxadiazole SAR Studies

The target compound's distinct physicochemical signature (XLogP3 3.6; zero H-bond donors; eight H-bond acceptors) makes it a valuable comparator for systematic exploration of the 1,2,4-oxadiazole chemical space. Pairwise comparisons with the 4-nitro analog (CAS 339015-75-7, predicted XLogP3 ≈ 2.5) and the meta-CF3 regioisomer can isolate the contributions of lipophilicity and substitution geometry to target binding, cellular permeability, and metabolic stability [1].

High-Throughput Screening (HTS) with Stringent Purity Requirements

For HTS campaigns where compound integrity is critical, the 95% purity grade from AKSci (Cat. 7660CF) is recommended over the ≥90% grade from alternative suppliers, as the 5 percentage-point higher minimum purity reduces the probability of impurity-driven assay artifacts and enhances inter-plate reproducibility .

Quote Request

Request a Quote for Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.